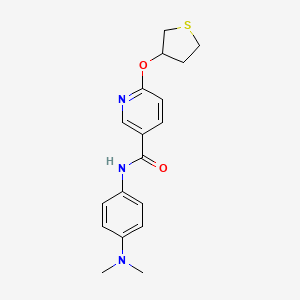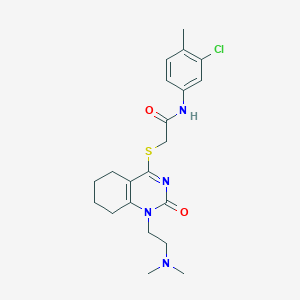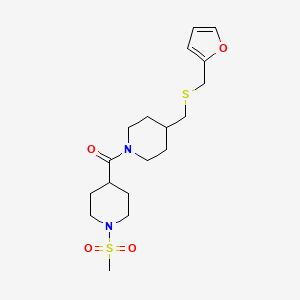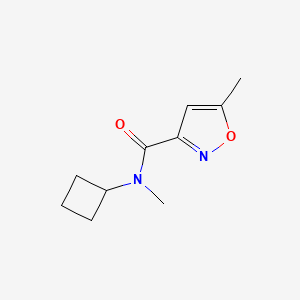![molecular formula C17H14ClN3 B2735773 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-80-4](/img/structure/B2735773.png)
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a chemical compound with the molecular formula C17H14ClN3 . It belongs to the class of 6H-indolo[2,3-b]quinoxalines, which are known for their wide range of pharmacological activities . These compounds are similar in structure to a naturally occurring alkaloid called ellipticine, which is a known antitumor agent .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including this compound, typically involves a multi-step protocol starting from isatin or 5-fluoroisatin . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar fused heterocyclic compound . It has a linear formula of C17H14ClN3 . The structure includes two heterocyclic rings, indole and quinoxaline .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Indoloquinoxaline Derivatives
A series of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines and related compounds have been synthesized, showcasing the versatility of indoloquinoxaline derivatives in chemical synthesis. These compounds have been prepared through reactions involving chloropropyl-indoloquinoxaline intermediates, demonstrating a method for diversifying the chemical space of indoloquinoxalines for various applications (Shibinskaya et al., 2012).
New Synthetic Pathways
Innovative synthetic routes have been developed for indolofuroquinoxalines and indoloquinoxalines, providing efficient and environmentally friendly methodologies for constructing these complex heterocycles. Such advancements in synthetic chemistry expand the toolkit for producing indoloquinoxaline derivatives with potential applications in material science and pharmacology (Nikumbh et al., 2016).
Biological Activities and Applications
Antitumor Activity and DNA Binding
Research into 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives has revealed their potential as antitumor agents. These compounds exhibit significant in vitro antitumor activities and have been shown to interact with DNA, suggesting their utility in cancer research and therapy (Gu et al., 2017).
Photophysical and Electronic Properties
The study of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core has provided insights into their photophysical and electronic properties. These findings are crucial for the development of new materials for electronics and photonics, where the unique properties of indoloquinoxalines can be harnessed (Thomas & Tyagi, 2010).
Environmental and Technological Applications
Eco-Friendly Synthetic Approaches
The synthesis of pyrrolo- and indoloquinoxalines using p-dodecylbenzenesulfonic acid demonstrates an eco-friendly approach to constructing these molecules. Such methodologies highlight the ongoing efforts to develop sustainable and green chemical processes (Preetam & Nath, 2015).
Dye-Sensitized Solar Cells
The development of organic dyes based on 6H-indolo[2,3-b]quinoxaline for dye-sensitized solar cells (DSSCs) underscores the potential of these compounds in renewable energy technologies. These dyes have shown promising photovoltaic performance, indicating the role of indoloquinoxaline derivatives in enhancing the efficiency of solar energy conversion (Qian et al., 2015).
Mécanisme D'action
The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline, predominantly involves DNA intercalation . This means that these compounds are able to insert themselves between the base pairs of the DNA helix, disrupting processes vital for DNA replication . This property is believed to underlie their antiviral and cytotoxic activities .
Orientations Futures
Given the wide range of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and studying their properties and potential applications in medicine.
Propriétés
IUPAC Name |
9-chloro-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUCHYNUBYTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)



![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735709.png)
![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)
